molecular formula C12H8Cl2N4O B7841079 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one

2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one

Cat. No.: B7841079
M. Wt: 295.12 g/mol
InChI Key: AOFNKHNDOTWDER-UHFFFAOYSA-N
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Description

2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one is a heterocyclic compound that features both imidazole and quinazolinone moieties. These structural motifs are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one typically involves the formation of the imidazole ring followed by its attachment to the quinazolinone core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are mild enough to include various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.

Scientific Research Applications

2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-2-one
  • 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-6-one

Uniqueness

2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both imidazole and quinazolinone rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-10-11(14)18(6-15-10)5-9-16-8-4-2-1-3-7(8)12(19)17-9/h1-4,6H,5H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFNKHNDOTWDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CN3C=NC(=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CN3C=NC(=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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